6-Chloro-5-fluoropyridin-3-amine
Overview
Description
6-Chloro-5-fluoropyridin-3-amine is a chemical compound with the linear formula C5H4ClFN2 . It is used in the preparation of nonpeptide inhibitors of measles virus entry .
Synthesis Analysis
The synthesis of 6-Chloro-5-fluoropyridin-3-amine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 6-Chloro-5-fluoropyridin-3-amine is represented by the linear formula C5H4ClFN2 . The molecular weight of this compound is 112.11 .Chemical Reactions Analysis
The reactions of 6-Chloro-5-fluoropyridin-3-amine include addition, addition-elimination, elimination-addition, and ring-opening, as well as proton-abstraction reactions followed by nucleophilic substitution . The course of the reaction depends on the nature of the pyridine rings and bases employed .Scientific Research Applications
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Organic Synthesis and Pharmaceutical Development
- Summary of Application : 6-Chloro-5-fluoropyridin-3-amine is used in organic synthesis and pharmaceutical development. It could be used to develop new therapies for a variety of conditions, from bacterial infections to cancer.
- Results or Outcomes : The outcomes of its use are new therapies for various conditions, but the source does not provide quantitative data or statistical analyses.
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Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which can be synthesized using 6-Chloro-5-fluoropyridin-3-amine, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
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Synthesis of Fluorinated Pyridines
- Summary of Application : Fluorinated pyridines, which can be synthesized using 6-Chloro-5-fluoropyridin-3-amine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .
- Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
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Preparation of Nonpeptide Inhibitors of Measles Virus Entry
- Summary of Application : 6-Chloro-5-fluoropyridin-3-amine can be used as a reactant for the preparation of nonpeptide inhibitors of measles virus entry .
- Results or Outcomes : The outcomes of its use are new nonpeptide inhibitors of measles virus entry, but the source does not provide quantitative data or statistical analyses .
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Synthesis of Anticancer Drugs
- Summary of Application : 6-Chloro-5-fluoropyridin-3-amine can be used in the synthesis of anticancer drugs . Specifically, it can be used in the synthesis of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which is used as a precursor for the synthesis of anticancer drugs .
- Results or Outcomes : The outcomes of its use are new anticancer drugs, but the source does not provide quantitative data or statistical analyses .
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Synthesis of Fluorinated Chemicals
- Summary of Application : 6-Chloro-5-fluoropyridin-3-amine can be used in the synthesis of fluorinated chemicals . Fluorinated chemicals have been steadily increasing in interest due to their interesting and unusual physical, chemical, and biological properties .
- Results or Outcomes : The outcomes of its use are new fluorinated chemicals, but the source does not provide quantitative data or statistical analyses .
Safety And Hazards
properties
IUPAC Name |
6-chloro-5-fluoropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMBQGWYYGRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721422 | |
Record name | 6-Chloro-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoropyridin-3-amine | |
CAS RN |
1256806-83-3 | |
Record name | 6-Chloro-5-fluoro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-3-pyridinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256806833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-fluoropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Chloro-5-fluoro-3-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3HYZ3CU8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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